[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](5-chlorothiophen-2-yl)methanone
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Overview
Description
2-(5-Chlorothiophene-2-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophene-2-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions
Formation of Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorothiophene Group: The chlorothiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of Difluoromethyl Group: The difluoromethyl group is typically added using difluoromethylating agents under controlled temperature and pressure conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Alcohol derivatives are formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Diagnostics: Utilized in developing diagnostic tools and imaging agents.
Industry
Materials Science: Employed in the development of advanced materials, such as organic semiconductors.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Compounds with similar core structures but different substituents.
Chlorothiophenes: Compounds with chlorothiophene moieties but different core structures.
Difluoromethylated Compounds: Compounds with difluoromethyl groups but different overall structures.
Uniqueness
2-(5-Chlorothiophene-2-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H13ClF2N2O2S2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
[3-amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C20H13ClF2N2O2S2/c1-27-10-4-2-9(3-5-10)12-8-11(19(22)23)15-16(24)18(29-20(15)25-12)17(26)13-6-7-14(21)28-13/h2-8,19H,24H2,1H3 |
InChI Key |
DIFQMTLPJUNBQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=C(S3)C(=O)C4=CC=C(S4)Cl)N |
Origin of Product |
United States |
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